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Introduction and Chemical Identity

Sterigmatocystin (STE) is a polyketide mycotoxin produced as a toxic secondary metabolite by various

filamentous fungi, primarily of the Aspergillus genus. First isolated in 1954 from Aspergillus versicolor

cultures, sterigmatocystin has gained significant scientific attention due to its structural similarity to

aflatoxin B1 (AFB1) and its concerning toxicological profile. This mycotoxin represents a key biosynthetic

intermediate in the production of aflatoxins in certain fungal species, while serving as the final toxic

metabolite in others such as Aspergillus nidulans and A. versicolor. The IARC has classified

sterigmatocystin as a Group 2B carcinogen (possibly carcinogenic to humans), warranting thorough

investigation of its properties and effects.

The chemical identity of sterigmatocystin is defined by its xanthone nucleus attached to a bifuran

structure, forming a complex polycyclic system that underlies its biological activity. Its molecular formula

is C₁₈H₁₂O₆, with a molar mass of 324.28 g/mol. The systematic IUPAC name for sterigmatocystin is

(3aR,12cS)-8-Hydroxy-6-methoxy-3a,12c-dihydro-7H-furo[3',2':4,5]furo[2,3-c]xanthen-7-one, reflecting its

intricate heterocyclic architecture.
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Structural Characteristics and Physicochemical
Properties

Molecular Structure and Key Features

Core Scaffold: Sterigmatocystin features a xanthone nucleus (a tricyclic system consisting of three
fused aromatic rings with carbonyl functionality) fused to a bifuran moiety.

Stereochemistry: The molecule contains two chiral centers, defining its specific three-dimensional
configuration as (3aR,12cS).

Functional Groups: The structure includes a methoxy group (-OCH₃) at position 6, a phenolic
hydroxyl group (-OH) at position 8, and a lactone functionality in the xanthone core.

Structural Analogy to Aflatoxins: Sterigmatocystin serves as the penultimate precursor in the
biosynthesis of aflatoxins B1 and G1, sharing the critical bifuran structure that contributes to the

carcinogenicity of aflatoxins, though it lacks the terminal furan ring present in aflatoxins.

Physicochemical Properties

Table 1: Physicochemical Properties of Sterigmatocystin

Property Description Significance

Molecular
Formula

C₁₈H₁₂O₆ Defines elemental
composition

Molecular Weight 324.28 g/mol -

Physical
Appearance

Pale yellow needles Characteristic crystal

morphology

Solubility Readily soluble in methanol, ethanol, acetonitrile,

benzene, and chloroform; low water solubility

Guides extraction solvent

selection

Melting Point Data not available in search results -
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Property Description Significance

Stability Similar to aflatoxins in solution; phosphine gas
depresses formation in cereals

Important for processing
and storage

Fluorescence Weak native fluorescence Impacts detection
method selection

The bifuran ring system represents the pharmacophore responsible for sterigmatocystin's biological

activity, particularly its genotoxic effects. This structural moiety enables metabolic activation to reactive

intermediates that can form covalent adducts with cellular macromolecules including DNA and proteins. The

planar polycyclic structure facilitates intercalation into DNA, further contributing to its genotoxicity.

Biosynthesis and Natural Occurrence

Biosynthetic Pathway

The biosynthesis of sterigmatocystin follows a complex polyketide pathway originating from acetyl-CoA

and malonyl-CoA precursors, involving more than 25 enzymatic reactions. The pathway represents a

branched metabolic route that can lead to either sterigmatocystin as a final product or continue to

aflatoxins in producing species.
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Biosynthetic pathway of sterigmatocystin and its relationship to aflatoxin production

The genetic regulation of sterigmatocystin biosynthesis involves a cluster of genes, with aflR and aflS

serving as key transcriptional regulators. The aflR gene encodes a sequence-specific DNA-binding protein

that activates transcription of sterigmatocystin/aflatoxin pathway genes, while aflS enhances aflR-mediated

activation. This biosynthetic cluster is highly conserved among Aspergillus species, with variations in the

terminal steps determining whether the fungus produces sterigmatocystin or proceeds to aflatoxin

production.

Table 2: Key Enzymes in Sterigmatocystin Biosynthesis

Enzyme/Gene Function Catalytic Reaction

Polyketide Synthase Initial condensation Acetyl-CoA + Malonyl-CoA → Noranthrone

aflX (ordB) Versicolorin B conversion Involved in versicolorin B to A conversion

aflY (hypA) Versicolorin A conversion Multiple steps from versicolorin A to DMST

aflM (ver-1) Versicolorin A conversion Multiple steps from versicolorin A to DMST

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 13 Tech Support

https://www.smolecule.com/products/s543960?utm_src=pdf-body-img
https://www.smolecule.com/products/s543960?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Enzyme/Gene Function Catalytic Reaction

aflN (verA) Versicolorin A conversion Multiple steps from versicolorin A to DMST

O-methyltransferase I Final methylation DMST to sterigmatocystin conversion

Natural Occurrence in Food and Environment

Sterigmatocystin contamination has been documented in various agricultural commodities and food

products, though typically at lower frequencies and concentrations compared to aflatoxins. The presence of

sterigmatocystin is associated with inadequate storage conditions that promote fungal growth, particularly

high moisture levels and temperate climates.

Grains and Cereals: Wheat, maize, barley, and rice have been reported to contain sterigmatocystin,

especially when stored under conditions permitting growth of A. versicolor and related species.
Cheese: Hard cheeses represent a notable source of exposure, particularly when colonized by A.
versicolor.
Other Food Products: Contamination has been reported in coffee beans, spices, beer, bread, and

animal feed.
Indoor Environments: Significant levels (ppm range) of sterigmatocystin have been detected in

water-damaged buildings and dwellings contaminated by A. versicolor, representing an inhalation
exposure risk.

The frequency of natural occurrence appears to be less common than for major mycotoxins like aflatoxins

and ochratoxin A, though this may partially reflect analytical limitations in detection rather than true absence

from the food supply.

Toxicity and Molecular Mechanisms of Action

Toxicological Profile

Sterigmatocystin exhibits a toxicological profile similar to aflatoxin B1, though it is generally considered

less potent. The acute and chronic effects have been characterized in various animal models:
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Acute Toxicity: The LD₅₀ in mice exceeds 800 mg/kg body weight (oral). The 10-day LD₅₀ in Wistar

rats is 166 mg/kg for males and 120 mg/kg for females (oral), and 60-65 mg/kg for intraperitoneal
administration in males.

Chronic Toxicity: Long-term exposure leads to hepatotoxicity and nephrotoxicity across species.
Rats fed 5-10 mg/kg of sterigmatocystin for two years showed a 90% incidence of liver tumors.

Carcinogenicity: Sterigmatocystin is a potent hepatocarcinogen in rodents, with suggested potency
approximately 1/10 that of aflatoxin B1. It also induces pulmonary tumors in mice and renal lesions in

non-human primates.
Human Health Implications: The IARC classification as Group 2B ("possibly carcinogenic to

humans") reflects sufficient evidence in experimental animals but inadequate evidence in humans.

Molecular Mechanisms of Toxicity

The molecular mechanisms underlying sterigmatocystin toxicity involve multiple interconnected pathways

that disrupt cellular homeostasis:

Initial Insults Cellular Consequences Final Outcomes

STE
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Molecular mechanisms of sterigmatocystin-induced toxicity involving multiple cellular pathways

Metabolic Activation and Genotoxicity: Similar to aflatoxin B1, sterigmatocystin requires metabolic

activation by cytochrome P450 enzymes (particularly CYP1A2 and CYP3A4) to its reactive epoxide

form. This electrophilic intermediate can form covalent adducts with DNA, primarily at guanine
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residues, creating DNA sterigmatocystin-adducts that initiate mutagenesis and carcinogenesis. The

epoxide is also capable of binding to proteins and other cellular macromolecules.

Oxidative Stress and Mitochondrial Dysfunction: Sterigmatocystin exposure induces reactive

oxygen species (ROS) generation, leading to lipid peroxidation, protein oxidation, and oxidative DNA

damage. This oxidative stress contributes to mitochondrial permeability transition, disruption of

electron transport chain function, and ultimately apoptosis through cytochrome c release.

Cell Cycle Arrest and Apoptosis: Sterigmatocystin has been shown to cause cell cycle arrest at G₀/G₁

and G₂/M phases in human pulmonary cells and hepatocytes. This arrest is mediated through

modulation of cyclins, CDKs, and CDK inhibitors. Prolonged cell cycle arrest can trigger apoptotic

pathways through both intrinsic (mitochondrial) and extrinsic (death receptor) mechanisms.

Cellular Signaling Pathways: The toxin activates multiple signaling pathways including MAPK

cascades (ERK, JNK, p38), which regulate cellular responses to stress and DNA damage. Additionally,

sterigmatocystin has been reported to inhibit p21, a key regulator of the cell cycle and DNA synthesis,

contributing to its genotoxic effects.

Analytical Methods for Detection and Quantification

Sample Preparation and Extraction

Effective analysis of sterigmatocystin requires efficient extraction and careful cleanup to minimize matrix

effects:

Extraction Solvents: Common extraction systems include mixtures of acetonitrile and aqueous
potassium chloride (4%), or combinations of methanol/water or chloroform/methanol depending on
the food matrix.

Cleanup Procedures: Solid-phase extraction (SPE) using C18, silica, or immunoaffinity columns
selectively concentrates sterigmatocystin while removing interfering matrix components.

Immunoaffinity columns offer superior selectivity when available.
Recovery Validation: Extraction methods should be validated for each matrix type. Reported

recoveries exceed 90% for bread and maize, and approximately 75% for cheese matrices.
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Detection and Quantification Methods

Table 3: Analytical Methods for Sterigmatocystin Determination

Method Principle
Limit of
Detection

Applications Advantages/Limitations

TLC with AlCl₃
derivatization

Separation on

silica plate,
derivatization with

AlCl₃,
fluorescence

detection

20-50 μg/kg Screening of

grains,
cheese

Low cost, low sensitivity,

requires derivatization

HPLC-UV Reverse-phase

separation, UV
detection

~1 μg/kg Rice,

processed
foods

Moderate sensitivity, matrix

interference

HPLC-FLD with
post-column
derivatization

Separation, post-
column AlCl₃

reaction,
fluorescence

detection

Comparable
to TLC

Various food
matrices

Improved sensitivity over
native fluorescence

LC-MS/MS with
ESI+

LC separation,

tandem MS
detection with

electrospray
ionization

0.5 μg/kg Grains, food

products

High sensitivity and

specificity, requires
expensive instrumentation

GC-MS Derivatization, GC
separation, MS

detection

5 μg/kg Wheat,
processed

foods

Good sensitivity, requires
derivatization

Immunoassays Antibody-based

detection

Variable Screening

applications

Rapid, field-deployable,

semi-quantitative

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 9 / 13 Tech Support

https://www.smolecule.com/products/s543960?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Sample Preparation

Analysis Techniques

Final Stage

Sample_Collection

Homogenization

Extraction

Cleanup

TLCHPLC_UV HPLC_MS GC_MSImmunoassay

Quantification Confirmation

Click to download full resolution via product page

Analytical workflow for sterigmatocystin determination in food and environmental samples

Advanced Mass Spectrometric Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray positive ionization

has emerged as the most sensitive and specific approach for sterigmatocystin determination:
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Ionization Source: Electrospray ionization (ESI) in positive mode provides efficient ionization of

sterigmatocystin molecules.
Mass Analyzer: Triple quadrupole instruments operating in multiple reaction monitoring (MRM)

mode offer optimal sensitivity and selectivity.
Chromatographic Separation: Reverse-phase C18 columns with gradient elution using water-

methanol or water-acetonitrile mobile phases.
Method Performance: The method demonstrates excellent linearity (R² > 0.999) up to 100 μg/kg,

with precision satisfying acceptable criteria (RSD < 20% at lowest validation level). A clear matrix
suppression effect has been observed, necessitating the use of matrix-matched calibration

standards.
Limit of Detection: Modern LC-MS/MS methods achieve detection limits as low as 0.5 μg/kg,

sufficient for monitoring regulatory compliance and conducting exposure assessment studies.

Regulatory Status and Risk Assessment

Currently, no country has established specific legislative limits for sterigmatocystin in food or feed, unlike

the comprehensive regulations for aflatoxins. However, some risk assessment bodies have proposed guidance

values:

The California Department of Health Services derived a 'no significant risk' intake level of 8 μg/kg
body weight/day for a 70 kg adult based on TD₅₀ values from the Cancer Potency Database.

The absence of regulation reflects both the perceived lower occurrence of sterigmatocystin
compared to aflatoxins and the historical limitations in analytical methods for routine monitoring.

The incomplete toxicity database for sterigmatocystin has hampered comprehensive risk
assessment by international food safety authorities.

Future regulatory developments will depend on improved occurrence data generated through advanced

analytical methods and better characterization of human exposure pathways and health impacts.

Conclusion and Future Perspectives

Sterigmatocystin represents a significant mycotoxin contaminant requiring serious consideration in food

safety and public health. Its structural relationship to aflatoxins, potent toxicity, and widespread

occurrence in various food commodities and environments necessitate continued vigilance and research.

Key areas for future investigation include:
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Exposure Assessment: Comprehensive studies measuring human exposure through dietary and

environmental pathways using sensitive analytical methods.
Toxicological Mechanisms: Further elucidation of molecular mechanisms underlying

sterigmatocystin toxicity, particularly at low, environmentally relevant concentrations.
Metabolic Fate: Improved understanding of absorption, distribution, metabolism, and excretion in

both animals and humans.
Mitigation Strategies: Development of effective interventions to reduce sterigmatocystin

contamination along the food production chain.
Risk Assessment: Generation of sufficient toxicological and occurrence data to support evidence-

based regulatory decision-making.

To cite this document: Smolecule. [Comprehensive Technical Guide to Sterigmatocystin: Structure,

Properties, and Analytical Methods]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b543960#sterigmatocystin-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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